molecular formula C12H19IS B14278216 Thiophene, 2-iodo-3-octyl- CAS No. 153938-80-8

Thiophene, 2-iodo-3-octyl-

Cat. No.: B14278216
CAS No.: 153938-80-8
M. Wt: 322.25 g/mol
InChI Key: FIGUWGHYSXYKCK-UHFFFAOYSA-N
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Description

Thiophene, 2-iodo-3-octyl- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2-iodo-3-octyl- typically involves the iodination of 3-octylthiophene. One common method is the direct iodination using iodine (I2) and a suitable oxidizing agent such as silver sulfate (Ag2SO4) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in large-scale synthesis. These methods provide high selectivity and efficiency, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-iodo-3-octyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under basic conditions.

    Stille Coupling: Employs palladium catalysts and organotin reagents.

    Oxidation: Utilizes m-CPBA or hydrogen peroxide.

    Reduction: Involves NaBH4 or LiAlH4.

Major Products Formed

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of 3-octylthiophene.

Scientific Research Applications

Thiophene, 2-iodo-3-octyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 2-iodo-3-octyl- in various applications involves its ability to participate in electron transfer processes and form stable intermediates. In organic electronics, the compound’s conjugated system allows for efficient charge transport. In pharmaceuticals, its reactivity enables the formation of bioactive molecules that interact with specific molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2-bromo-3-octyl-: Similar in structure but with a bromine atom instead of iodine.

    Thiophene, 2-chloro-3-octyl-: Contains a chlorine atom instead of iodine.

    Thiophene, 2-fluoro-3-octyl-: Features a fluorine atom instead of iodine.

Uniqueness

Thiophene, 2-iodo-3-octyl- is unique due to the presence of the iodine atom, which provides higher reactivity and selectivity in substitution reactions compared to its bromo, chloro, and fluoro counterparts. The octyl group enhances its solubility and compatibility with organic solvents, making it a versatile compound for various applications .

Properties

CAS No.

153938-80-8

Molecular Formula

C12H19IS

Molecular Weight

322.25 g/mol

IUPAC Name

2-iodo-3-octylthiophene

InChI

InChI=1S/C12H19IS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3

InChI Key

FIGUWGHYSXYKCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC=C1)I

Origin of Product

United States

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